
ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can be utilized in the synthesis of these derivatives, which are prevalent in various alkaloids . These derivatives have shown promise in the treatment of cancer, microbial infections, and various disorders .
Antileishmanial and Antimalarial Applications
Pyrazole-bearing compounds, such as ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate , have been studied for their potential antileishmanial and antimalarial effects . These compounds have shown significant activity against Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Biological Properties and Pharmacological Effects
The pyrazole scaffold, which is part of the structure of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate , is known for its diverse biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Development of Novel Therapeutics
The structural motif of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can be integral in the development of new therapeutic agents. Its incorporation into various compounds has been explored for therapeutic potential, particularly in the context of imidazole-containing compounds .
Anti-HIV Research
Indole derivatives synthesized using compounds like ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate have been investigated for their potential as anti-HIV agents. Molecular docking studies have been performed to assess their efficacy against HIV-1 .
Heterocyclic Chemistry Research
The compound is also valuable in heterocyclic chemistry research, where it can be used to develop new synthetic methodologies. Its role in the synthesis of heterocyclic compounds is crucial due to the importance of these compounds in various biological processes .
properties
IUPAC Name |
ethyl 2-(5-methyl-3-nitropyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)4-7(9-10)11(13)14/h4H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYRANHPYLOJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


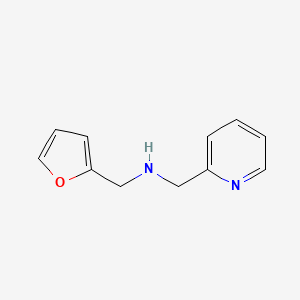
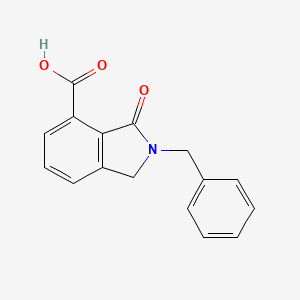
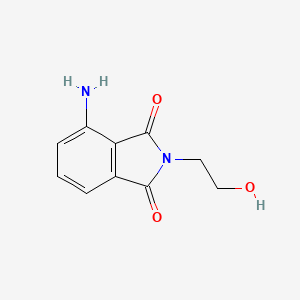
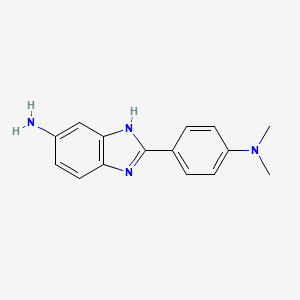

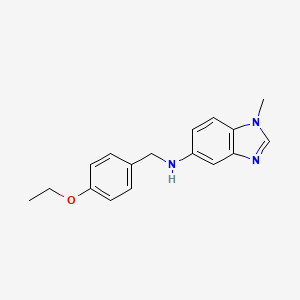



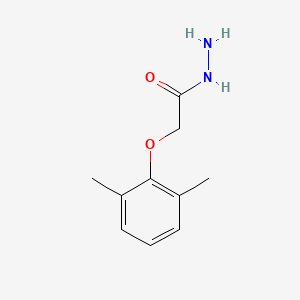


![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)